molecular formula C18H22O5 B2708520 butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate CAS No. 307546-64-1

butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B2708520
CAS No.: 307546-64-1
M. Wt: 318.369
InChI Key: KFKUTLAVHYBYPZ-UHFFFAOYSA-N
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Description

Butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a chemical compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 2-oxo-4-propyl-2H-chromen-7-ol with butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the esterification process, and the product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its propyl group at the 4-position of the chromen ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications .

Properties

IUPAC Name

butyl 2-(2-oxo-4-propylchromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-3-5-9-21-18(20)12-22-14-7-8-15-13(6-4-2)10-17(19)23-16(15)11-14/h7-8,10-11H,3-6,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKUTLAVHYBYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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